molecular formula C7H3ClN2O B2785641 2-Chloro-6-formylnicotinonitrile CAS No. 1256809-40-1

2-Chloro-6-formylnicotinonitrile

Cat. No.: B2785641
CAS No.: 1256809-40-1
M. Wt: 166.56
InChI Key: FLVIBXAKTGXFGU-UHFFFAOYSA-N
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Description

2-Chloro-6-formylnicotinonitrile is a substituted pyridine derivative featuring a chloro group at the 2-position, a formyl (CHO) group at the 6-position, and a nitrile (CN) group at the 3-position of the pyridine ring. While specific data on this compound is absent in the provided evidence, its structure suggests applications in medicinal chemistry and agrochemical synthesis due to the reactivity of the formyl group in condensation or nucleophilic addition reactions.

Properties

IUPAC Name

2-chloro-6-formylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O/c8-7-5(3-9)1-2-6(4-11)10-7/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVIBXAKTGXFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-6-formylnicotinonitrile typically involves the chlorination of 6-formylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions . The reaction proceeds with the substitution of the hydrogen atom at the 2-position of the pyridine ring with a chlorine atom, yielding this compound. Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-6-formylnicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-6-formylnicotinonitrile is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-formylnicotinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition. The chloro group can enhance the compound’s binding affinity through hydrophobic interactions with the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinonitrile Derivatives

Substituent Effects and Reactivity

  • Formyl (CHO) vs. Trifluoromethyl (CF₃): The formyl group in 2-Chloro-6-formylnicotinonitrile is strongly electron-withdrawing, enhancing electrophilicity at the 6-position. In contrast, 2-Chloro-6-(trifluoromethyl)nicotinonitrile (CAS 386704-06-9) has a CF₃ group, which is electron-withdrawing but less reactive toward nucleophiles compared to CHO. The CF₃ group improves metabolic stability in pharmaceuticals, as seen in kinase inhibitors .
  • Formyl (CHO) vs. Phenyl (C₆H₅): 2-Chloro-6-phenylnicotinonitrile (CAS 43083-14-3) features a bulky phenyl group, which sterically hinders reactions at the 6-position but increases lipophilicity. The formyl group’s smaller size allows for easier functionalization, such as in Schiff base formation, critical for metal-organic frameworks (MOFs) or ligand design .
  • Formyl (CHO) vs. Methoxy (OCH₃) :
    Ethyl 2-chloro-6-methoxynicotinate (CAS 1233520-12-1) contains a methoxy group, which is electron-donating. This contrasts with the formyl group’s electron-withdrawing nature, altering the electronic profile of the pyridine ring. Methoxy derivatives are often used in herbicides due to their stability under physiological conditions .

Molecular and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Applications
This compound Not available C₇H₃ClN₂O 166.57 (theoretical) Cl (2), CHO (6), CN (3) Pharmaceutical intermediates, ligand synthesis
2-Chloro-6-(trifluoromethyl)nicotinonitrile 386704-06-9 C₇H₂ClF₃N₂ 206.55 Cl (2), CF₃ (6), CN (3) Agrochemicals, fluorinated APIs
2-Chloro-6-phenylnicotinonitrile 43083-14-3 C₁₂H₇ClN₂ 214.65 Cl (2), C₆H₅ (6), CN (3) Polymer additives, corrosion inhibitors
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile 51564-48-8 C₈H₇ClN₂S 198.67 Cl (2), CH₃ (4), SCH₃ (6) Pesticide precursors

Biological Activity

2-Chloro-6-formylnicotinonitrile (C₇H₃ClN₂O) is a heterocyclic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores the biological mechanisms, potential applications, and research findings related to this compound.

  • Molecular Formula : C₇H₃ClN₂O
  • Molecular Weight : 166.57 g/mol
  • IUPAC Name : 2-chloro-6-formylpyridine-3-carbonitrile

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The mechanism involves:

  • Enzyme Inhibition : The compound binds to the active site of enzymes, preventing substrate binding and catalytic activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition. The chloro group enhances binding affinity through hydrophobic interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. It has been shown to inhibit the growth of pathogens by interfering with their metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Anticancer Potential

Preliminary studies have indicated that this compound may have anticancer activity. It has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus.
Study 2Reported anti-inflammatory effects in a murine model, reducing levels of TNF-alpha and IL-6.
Study 3Showed cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating effectiveness at low concentrations.

Applications in Drug Development

Given its biological activities, this compound is being explored as a lead compound in drug development:

  • Pharmaceutical Applications : Its structure allows for modifications that can enhance efficacy and selectivity as a drug candidate targeting specific enzymes involved in disease processes.
  • Agricultural Uses : The compound's antimicrobial properties also suggest potential applications in agrochemicals for crop protection against pathogens.

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